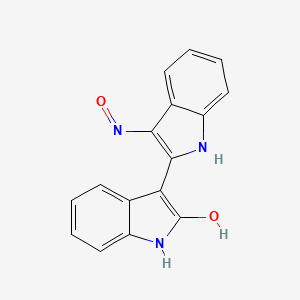
Indirubin-3'-monoxime
Vue d'ensemble
Description
Indirubin-3’-monoxime is a synthetic derivative of indirubin, a naturally occurring bis-indole alkaloid. Indirubin is the active component of the traditional Chinese medicine formulation Danggui Longhui Wan, which has been used to treat chronic myelocytic leukemia . Indirubin-3’-monoxime has gained significant attention due to its potent inhibitory effects on cyclin-dependent kinases and glycogen synthase kinase-3, making it a valuable compound in cancer research and treatment .
In Vivo
Indirubin-3'-monoxime has been studied for its potential therapeutic applications in a variety of disorders, including cancer, neurological diseases, and inflammation. In vivo studies have demonstrated that this compound is capable of inhibiting the growth of cancer cells and reducing inflammation. In addition, this compound has been found to possess neuroprotective effects in animal models of Parkinson’s disease, Alzheimer’s disease, and Huntington’s disease.
In Vitro
In vitro studies have demonstrated that Indirubin-3'-monoxime is capable of inhibiting the growth of cancer cells and reducing inflammation. In addition, this compound has been found to possess anti-oxidant and anti-apoptotic effects. This compound has also been found to reduce the production of pro-inflammatory cytokines and to induce the expression of anti-inflammatory cytokines.
Mécanisme D'action
Indirubin-3’-monoxime exerts its effects primarily by inhibiting cyclin-dependent kinases and glycogen synthase kinase-3. It binds to the active sites of these kinases, preventing their phosphorylation activity and leading to cell cycle arrest in the G2/M phase . Additionally, it down-regulates NF-κB signaling, contributing to its anti-inflammatory and anti-cancer properties .
Similar Compounds:
Indirubin: The parent compound, known for its kinase inhibitory properties.
Indirubin-5-sulfonate: A water-soluble derivative with higher inhibitory potency.
Indirubin-3’-monoxime derivatives: Various derivatives with different substituents at the C5’ position, exhibiting varying degrees of biological activity.
Uniqueness: Indirubin-3’-monoxime stands out due to its potent and selective inhibition of cyclin-dependent kinases and glycogen synthase kinase-3. Its ability to induce cell cycle arrest and apoptosis, along with its anti-inflammatory properties, makes it a unique and valuable compound in scientific research and potential therapeutic applications .
Activité Biologique
Indirubin-3'-monoxime has been found to possess a variety of biological activities, including anti-inflammatory, anti-oxidant, and anti-tumor effects. In addition, this compound has been found to possess neuroprotective effects in animal models of Parkinson’s disease, Alzheimer’s disease, and Huntington’s disease.
Biochemical and Physiological Effects
This compound has been found to possess a variety of biochemical and physiological effects, including the inhibition of the activity of various enzymes involved in inflammation and cancer cell growth, such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). In addition, this compound has been found to induce apoptosis in cancer cells and to activate the nuclear factor-κB (NF-κB) pathway, which is involved in the regulation of inflammatory responses.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Indirubin-3'-monoxime in laboratory experiments include its ability to inhibit the activity of various enzymes involved in inflammation and cancer cell growth, its ability to induce apoptosis in cancer cells, and its ability to activate the NF-κB pathway. The limitations of using this compound in laboratory experiments include its potential toxicity and its lack of specificity.
Orientations Futures
Future research into the therapeutic potential of Indirubin-3'-monoxime should focus on elucidating the exact mechanism of action of this compound and further exploring its anti-inflammatory and anti-tumor effects. In addition, further studies should be conducted to assess the potential toxicity of this compound and to identify potential drug interactions. Additionally, further research is needed to identify new therapeutic targets and to develop novel formulations of this compound for clinical use. Finally, further studies should be conducted to assess the potential of this compound as an adjunct therapy for other disorders, such as autoimmune diseases and neurodegenerative diseases.
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Indirubin-3’-monoxime interacts with several enzymes and proteins, playing a multifaceted role in cell death regulation. It induces DNA damage, cell cycle arrest, and abrogates NF-kB activation . I3MO efficiently down-regulates USP7 expression, promotes NEK2 degradation, and suppresses NF-kB signaling in multiple myeloma cells .
Cellular Effects
Indirubin-3’-monoxime has significant effects on various types of cells and cellular processes. It influences cell function by inducing DNA damage, causing cell cycle arrest, and inhibiting NF-kB activation . These effects can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, Indirubin-3’-monoxime exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, I3MO directly binds with and causes the down-regulation of PA28g (PSME3), and PA200 (PSME4), the proteasome activators .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Indirubin-3’-monoxime can be synthesized through various methods. One common approach involves the reaction of indirubin with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically occurs in an ethanol-water mixture at elevated temperatures . Another method involves the use of molybdenum hexacarbonyl and cumyl peroxide to convert indoles to indirubin derivatives through an indoxyl intermediate .
Industrial Production Methods: While specific industrial production methods for indirubin-3’-monoxime are not widely documented, the synthesis generally follows similar routes as laboratory-scale preparations. The scalability of these methods depends on optimizing reaction conditions and ensuring the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Indirubin-3’-monoxime undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions, especially at the C5’ position, can introduce various substituents like halides or methoxy groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products: The major products formed from these reactions include various substituted indirubin-3’-monoxime derivatives, which exhibit different biological activities .
Applications De Recherche Scientifique
Indirubin-3’-monoxime has a wide range of scientific research applications, including:
Chemistry: It serves as a valuable tool in studying kinase inhibition and cell cycle regulation.
Biology: It is used to investigate cellular processes such as apoptosis and cell cycle arrest.
Medicine: Indirubin-3’-monoxime has shown promise in cancer treatment, particularly in inhibiting the growth of multiple myeloma cells.
Industry: Its antibacterial properties make it a potential candidate for developing new antibacterial drugs.
Propriétés
IUPAC Name |
3-(3-nitroso-1H-indol-2-yl)-1H-indol-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O2/c20-16-13(9-5-1-3-7-11(9)18-16)15-14(19-21)10-6-2-4-8-12(10)17-15/h1-8,17-18,20H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQCPPVRJPILDIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)O)C3=C(C4=CC=CC=C4N3)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90416111 | |
| Record name | Indirubin-3'-monoxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90416111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
160807-49-8 | |
| Record name | Indirubin-3'-monoxime | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160807498 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indirubin-3'-monoxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90416111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

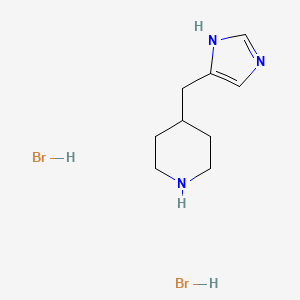
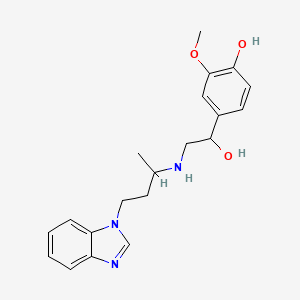
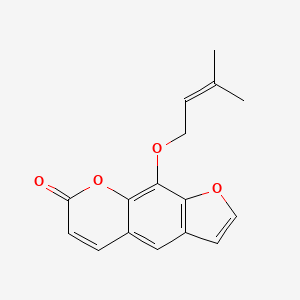
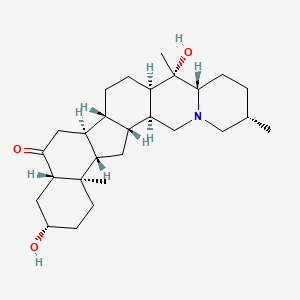

![ethyl 2-[2-methoxy-4-[(E)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetate](/img/structure/B1671805.png)
![3-[1-(3-Hydroxy-4-methoxyphenyl)-meth-(E)-ylidene]-6-methyl-chroman-4-one](/img/structure/B1671808.png)
![2-[(3,5-Dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-1-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethanone](/img/structure/B1671809.png)
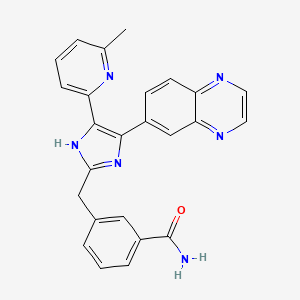
![4-[(E)-2-(1H-Indol-3-YL)-vinyl]-1-methyl-pyridinium; iodide](/img/structure/B1671811.png)
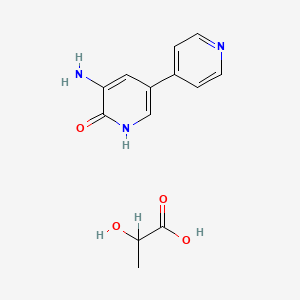
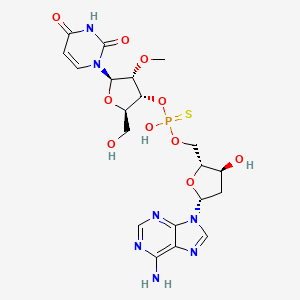

![methyl (5S,6S)-5-(hydroxycarbamoyl)-6-(4-phenyl3,6-dihydro-2H-pyridine-1-carbonyl)-7-azaspiro[2.5]octane-7-carboxylate](/img/structure/B1671818.png)